

Definitive Guide to Thalidomide-C7-OH: Structure, Properties, and PROTAC Applications[1]

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Compound of Interest

Compound Name: *Thalidomide-C7-OH*

Cat. No.: *B14766554*

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Executive Summary & Nomenclature Clarification

In the context of targeted protein degradation (TPD) and PROTAC® (Proteolysis Targeting Chimera) design, the term "**Thalidomide-C7-OH**" presents a specific nomenclatural ambiguity that must be resolved for accurate experimental design.

It typically refers to one of two distinct chemical entities depending on the context (Core Warhead vs. Linker Intermediate):

- The Core Warhead (Scientific Standard): 4-Hydroxythalidomide. In standard IUPAC numbering for the phthalimide ring, the position adjacent to the carbonyl is C4. However, due to symmetry in the unsubstituted phthalimide precursor, some historical or vendor catalogs refer to this as "C7" or "Thalidomide-OH".
- The Linker Intermediate (Catalog Shorthand): Thalidomide-O-C7-OH. This is a functionalized building block consisting of the thalidomide core attached to a 7-carbon alkyl/ether linker terminating in a hydroxyl group, ready for conjugation to a protein of interest (POI) ligand.

This guide primarily characterizes the Core Warhead (4-Hydroxythalidomide), the essential E3 ligase recruiting moiety, while also providing data for the C7-Linker derivative commonly used in library synthesis.[1]

Chemical Identity & Structural Data[2][3][4][5][6][7][8][9][10][11]

A. Core Warhead: 4-Hydroxythalidomide

This is the parent "warhead" used to recruit the Cereblon (CRBN) E3 ligase. The hydroxyl group at position 4 serves as the "exit vector" for linker attachment.

Property	Data
Common Name	4-Hydroxythalidomide (Thalidomide-4-OH)
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
CAS Number	5054-59-1
Molecular Weight	274.23 g/mol
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₅
SMILES	<chem>O=C1N(C2C(=O)NC(=O)CC2)C(=O)C3=C1C=C C=C3O</chem>
Solubility	DMSO (>50 mg/mL); Poor water solubility

B. Linker Derivative: Thalidomide-O-C7-OH

Often abbreviated as "**Thalidomide-C7-OH**" in PROTAC building block catalogs (e.g., BroadPharm, BOC Sciences), this molecule includes the linker.[1]

Property	Data
Catalog Name	Thalidomide-O-C7-OH
Chemical Name	4-((7-hydroxyheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular Weight	388.42 g/mol
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₆
Linker Length	7 Carbon atoms (Heptyl chain)
SMILES	<chem>OCCCCCCCOC1=C2C(N(C3C(NC(CC3)=O)=O)C2=O)=O)=CC=C1</chem>

Structural Visualization & Mechanism

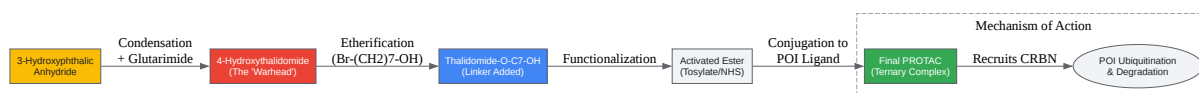
The "Exit Vector" Logic

The selection of the C4 (or C7) position on the phthalimide ring for hydroxylation is not arbitrary. X-ray crystallography of the Thalidomide-CRBN-DDB1 complex (PDB: 4CI1) reveals that the phthalimide ring is buried in the tri-tryptophan pocket of Cereblon, but the C4 position remains solvent-exposed.^[1]

- **Causality:** Attaching linkers at C4 minimizes steric clash with the E3 ligase, preserving the binding affinity required for ternary complex formation.
- **Numbering Ambiguity:** If the phthalimide nitrogen is position 2, the benzene ring carbons are 4, 5, 6,^[1] 7. Positions 4 and 7 are chemically equivalent in the unsubstituted ring but distinct in the chiral environment of the glutarimide. Synthetically, the product is almost exclusively the 4-isomer.^[1]

Pathway: From Precursor to PROTAC

The following diagram illustrates the synthesis flow and the critical role of the C4-OH (C7-OH) intermediate.^[1]



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Figure 1: Synthetic workflow transforming the thalidomide core into a functional PROTAC via the C7/C4 hydroxyl exit vector.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The synthesis protocol includes a checkpoint (NMR/LCMS) to confirm the regiochemistry before proceeding.

Protocol A: Synthesis of 4-Hydroxythalidomide (Warhead)

Note: This synthesis utilizes 3-hydroxyphthalic anhydride to ensure the hydroxyl is at the correct position (C4/C7).[1]

- Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione (Glutarimide HCl) (1.1 eq), Pyridine (solvent/base).[1]
- Reflux: Dissolve reagents in anhydrous pyridine. Heat to reflux (110°C) for 12–18 hours.
 - Why: High temperature is required to drive the formation of the imide ring and dehydrate the intermediate amic acid.
- Workup: Cool the mixture. Concentrate under reduced pressure. Resuspend the residue in 1N HCl (to remove pyridine) and extract with Ethyl Acetate.
- Validation Checkpoint:

- LC-MS: Expect [M+H]⁺ peak at ~275.23.[1]
- ¹H NMR (DMSO-d₆): Look for the phenolic -OH singlet around 11.0 ppm and the distinct glutarimide -NH singlet around 11.1 ppm.[1] The aromatic region should show a triplet and two doublets (ABC system) confirming the 1,2,3-substitution pattern on the benzene ring.
[1]

Protocol B: Linker Attachment (Synthesis of Thalidomide-O-C7-OH)

- Reagents: 4-Hydroxythalidomide (1.0 eq), 7-Bromo-1-heptanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).[1]
- Reaction: Stir at 60°C for 16 hours.
 - Causality: The phenolic hydroxyl is acidic (pK_a ~7-8).[1] K₂CO₃ is sufficient to deprotonate it, allowing nucleophilic attack on the alkyl bromide.
- Purification: Dilute with water (product often precipitates). If not, extract with EtOAc. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).
- Validation Checkpoint:
 - LC-MS: Target Mass [M+H]⁺ = 389.4.[1]
 - Shift Verification: In NMR, the triplet of the CH₂ adjacent to the ether oxygen should appear around 4.1 ppm, distinct from the starting alcohol.

Critical Application Notes for Drug Development Stability & Racemization

Thalidomide derivatives, including C7-OH, possess a chiral center at the glutarimide C3 position.

- Risk: Under physiological conditions (pH 7.4), the acidic proton at C3 allows for rapid racemization (t_{1/2} ~ 5-8 hours).[1]

- Impact: While the (S)-enantiomer is associated with teratogenicity and the (R)-enantiomer with sedation, Cereblon binding is enantioselective.[1] The (S)-enantiomer binds CRBN with higher affinity.[1] However, due to rapid in vivo racemization, most PROTACs are synthesized as racemates unless a rigidified glutarimide analog is used.

Linker Length Optimization

When using "Thalidomide-C7-OH" (the linker version), the 7-carbon chain length is a starting point.[1]

- Optimization: PROTAC efficiency is highly dependent on linker length.[2] If degradation is poor, screen linkers with 3, 5, 7, and 9 carbons (or PEG equivalents) to optimize the ternary complex geometry (Cooperativity,).

References

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